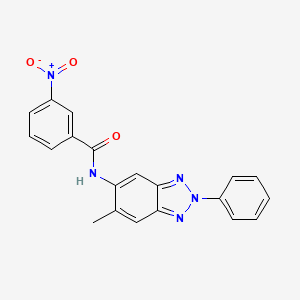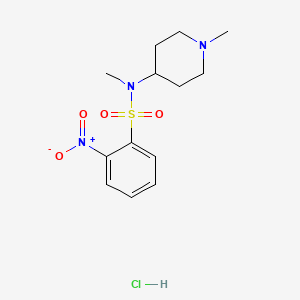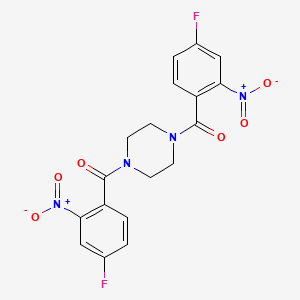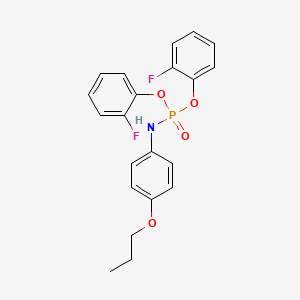
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide, commonly known as MPA-NB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA-NB belongs to the class of benzotriazole compounds, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of MPA-NB in PDT involves the absorption of light by the benzotriazole ring, which leads to the formation of a singlet excited state. The excited state then undergoes intersystem crossing to form a triplet excited state, which can transfer energy to molecular oxygen to produce ROS. The ROS produced can then induce cell death in cancer cells.
Biochemical and Physiological Effects:
MPA-NB has been shown to have a number of biochemical and physiological effects. In addition to its use in PDT, MPA-NB has also been studied for its potential use as a fluorescent probe for imaging applications. MPA-NB has been shown to have high quantum yield and good photostability, making it an attractive candidate for use in imaging applications.
実験室実験の利点と制限
One of the main advantages of MPA-NB is its versatility in scientific research applications. Its unique properties make it a promising candidate for use in a variety of applications, including PDT and imaging. However, one limitation of MPA-NB is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on MPA-NB. One area of research is in the development of new synthetic methods for MPA-NB that can improve its solubility and ease of use in experiments. Another area of research is in the development of new applications for MPA-NB, such as in the treatment of other diseases or in the development of new imaging probes. Finally, further studies are needed to fully understand the mechanism of action of MPA-NB in PDT and to optimize its use in this application.
合成法
The synthesis of MPA-NB involves the reaction of 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane or another suitable solvent under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MPA-NB.
科学的研究の応用
MPA-NB has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of photosensitizing agents, which are activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. MPA-NB has been shown to be an effective photosensitizer in PDT, with studies demonstrating its ability to induce cell death in cancer cells.
特性
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-13-10-18-19(23-24(22-18)15-7-3-2-4-8-15)12-17(13)21-20(26)14-6-5-9-16(11-14)25(27)28/h2-12H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHURMLJLWKOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5005816.png)

![1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5005827.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5005834.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005842.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5005855.png)

![N-[2-(benzoylamino)benzoyl]phenylalanine](/img/structure/B5005867.png)



![1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5005904.png)
![2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5005914.png)
![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-cyano-2-propenethioamide](/img/structure/B5005918.png)